Cas no 3265-29-0 (3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one)

3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Diazoindol-2(3H)-one
- 3-diazaoxindole
- 3-Diazo-1,3-dihydro-2H-indol-2-one
- 3-diazo-1,3-dihydro-indol-2-one
- 3-Diazo-1H-indol-2(3H)-one
- 3-Diazo-2,3-dihydro-1H-indole-2-one
- 3-diazoindolin-2-one
- 3-Diazoindoline-2-one
- 3-diazooxindole
-
- 3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one
- DTXSID00954357
- G75303
- 2-Indolinone, 3-diazo-
- 2H-Indol-2-one, 3-diazo-1,3-dihydro-
- SCHEMBL18493810
- diazooxindole
- 3-diazo-oxindole
- NSC174735
- NSC-174735
- 3265-29-0
- 3-diazonio-1H-indol-2-olate
- diazohydroxyindole
-
- インチ: InChI=1S/C8H5N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9H
- InChIKey: JUWOBCNAWKDBSM-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=C(N2)[O-])[N+]#N
計算された属性
- 精确分子量: 160.05118
- 同位素质量: 159.043261791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- XLogP3: 3.3
じっけんとくせい
- PSA: 64.17
- LogP: 0.87666
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-252344-10g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 10g |
$2166.0 | 2023-09-14 | ||
Enamine | EN300-252344-10.0g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 10.0g |
$2166.0 | 2023-03-01 | ||
Enamine | EN300-252344-1.0g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 1.0g |
$657.0 | 2023-03-01 | ||
Enamine | EN300-252344-2.5g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 2.5g |
$1360.0 | 2023-09-14 | ||
Enamine | EN300-252344-5g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 5g |
$1723.0 | 2023-09-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1724017-250mg |
3-Diazooxindole |
3265-29-0 | 95% | 250mg |
¥2524.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1724017-100mg |
3-Diazooxindole |
3265-29-0 | 95% | 100mg |
¥1623.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1724017-1g |
3-Diazooxindole |
3265-29-0 | 95% | 1g |
¥4326.00 | 2024-08-02 | |
Enamine | EN300-252344-5.0g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 5.0g |
$1723.0 | 2023-03-01 | ||
Enamine | EN300-252344-1g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 1g |
$657.0 | 2023-09-14 |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-oneに関する追加情報
Introduction to 3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one (CAS No. 3265-29-0)
The compound 3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one, identified by the CAS number 3265-29-0, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a unique diazine moiety linked to an indole scaffold, has garnered attention due to its structural complexity and potential biological activities. The molecular framework of this compound suggests a rich interplay of electronic and steric effects, which are critical in determining its reactivity and interaction with biological targets.
Recent advancements in the field of medicinal chemistry have highlighted the importance of indole derivatives in drug discovery. The indole core, a prominent motif in numerous bioactive molecules, is known for its ability to modulate various biological pathways. In particular, the incorporation of nitrogen-rich heterocycles, such as the diazine group in 3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one, has been associated with enhanced binding affinity and selectivity towards specific enzymes and receptors. This structural feature makes the compound a promising candidate for further exploration in therapeutic applications.
The diazine moiety, characterized by its five-membered ring containing two nitrogen atoms, introduces a high degree of electron delocalization within the molecule. This electronic distribution can significantly influence the compound's ability to engage with biological targets through hydrogen bonding, π-stacking interactions, or electrostatic forces. Such interactions are pivotal in the design of small-molecule inhibitors and agonists. The presence of both electron-withdrawing and electron-donating groups within the diazine ring further fine-tunes these interactions, making 3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one a versatile scaffold for medicinal chemistry.
One of the most compelling aspects of this compound is its potential to serve as a precursor for more complex derivatives. By leveraging its reactive sites—such as the azomethine group formed between the diazine and indole moieties—chemists can explore diverse synthetic pathways to generate novel analogs with tailored biological properties. This flexibility is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for drug development.
In recent years, computational chemistry has played an increasingly pivotal role in understanding the structure-activity relationships (SAR) of heterocyclic compounds like 3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one. Molecular modeling techniques have enabled researchers to predict binding affinities and optimize molecular structures before conducting costly wet-lab experiments. These simulations have revealed that subtle modifications around the indole ring can significantly alter the compound's interaction with biological targets. For instance, studies suggest that introducing fluorine atoms at specific positions can enhance metabolic stability while maintaining or even improving binding efficacy.
The pharmacological potential of 3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one has been explored in several preclinical studies. Researchers have investigated its effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Initial findings indicate that certain derivatives exhibit inhibitory activity comparable to known therapeutic agents but with improved selectivity profiles. This selective targeting is crucial for minimizing side effects and maximizing therapeutic benefits.
Moreover, the compound's ability to cross cell membranes has been evaluated through passive diffusion studies and transporter interaction assays. The balance between lipophilicity and polarizability appears to be key in determining its bioavailability. By optimizing these parameters, chemists can enhance oral bioavailability—a critical factor for drug efficacy. Recent developments in structure-based drug design have provided insights into how modifications at the diazine-indole junction can modulate membrane permeability without compromising biological activity.
The synthesis of 3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the indole core followed by functionalization at the 3-position using diazine precursors. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, reducing waste generation and energy consumption—a growing priority in pharmaceutical manufacturing.
Future research directions for this compound may focus on exploring its role as a scaffold for antiviral or anticancer agents. The unique electronic properties of the diazine group could be exploited to develop inhibitors targeting viral proteases or kinases involved in disease progression. Additionally, nanotechnology-based delivery systems may be employed to enhance the compound's pharmacokinetic properties by improving solubility or targeted release profiles.
In conclusion,3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one (CAS No. 3265-29-0) stands as a testament to the innovative potential inherent in heterocyclic chemistry. Its structural features offer a rich foundation for designing molecules with tailored biological activities, making it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications and synthetic strategies,this compound promises to contribute significantly to advancements in chemical biology and pharmaceutical science.
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